molecular formula C9H19ClN2O B14763015 N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride

N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride

Cat. No.: B14763015
M. Wt: 206.71 g/mol
InChI Key: CDAJCKUAAIYNSS-UHFFFAOYSA-N
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Description

N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H18N2O. It is known for its unique structure, which includes a cyclohexyl ring with an aminomethyl group and an acetamide group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride typically involves the reaction of trans-4-(aminomethyl)cyclohexanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]acetamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-7(12)11-9-4-2-8(6-10)3-5-9;/h8-9H,2-6,10H2,1H3,(H,11,12);1H

InChI Key

CDAJCKUAAIYNSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)CN.Cl

Origin of Product

United States

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